methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate
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Overview
Description
Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a methoxy-substituted aniline in the presence of a base.
Introduction of the ester group: The resulting quinoline derivative can be esterified using methyl chloroacetate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalyst selection: Using efficient catalysts to speed up the reaction.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinoline N-oxides or carboxylic acid derivatives.
Reduction: Could produce reduced quinoline derivatives.
Substitution: Results in various substituted quinoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential use in developing new pharmaceuticals, particularly for treating diseases where quinoline derivatives are effective.
Industry: Could be used in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline.
Comparison
Methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate is unique due to its specific substituents and ester group, which may confer distinct chemical and biological properties compared to other quinoline derivatives
Properties
IUPAC Name |
methyl 2-(5,8-dimethoxy-4-methyl-2-oxoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-9-7-12(17)16(8-13(18)21-4)15-11(20-3)6-5-10(19-2)14(9)15/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASHKHGMIPNUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C(C=CC(=C12)OC)OC)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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